2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid
Overview
Description
“2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid” is a chemical compound with the molecular formula C9H5F5O2 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H5F5O2/c10-8(11,7(15)16)5-1-3-6(4-2-5)9(12,13)14/h1-4H,(H,15,16) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been involved in various chemical reactions. For example, “Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate” has been used in perfluoroalkylations for aryl iodides and bromides .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . It has a predicted boiling point of 260.3±40.0 °C and a predicted density of 1.515±0.06 g/cm3 .Scientific Research Applications
Polymerization Initiators and Catalysts
Research has shown that trifluoromethanesulphonates (triflates), which share structural similarities with 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid, are strongly solvated by their conjugate acid in certain solvents, demonstrating significant potential in polymerization processes. For example, tertiary alcohols can be dehydrated by triflic anhydride to lead to ethylenic compounds or ethers, suggesting that related compounds could serve as initiators or catalysts in the polymerization of ethylenic monomers (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
C-H Activation and Aryl-Aryl Coupling
In the realm of organic synthesis, particularly in the formation of carbon-carbon bonds, the use of aryltrifluoroborates with O(2) as the oxidant has been improved by Pd(II)-catalyzed C-H activation/aryl-aryl coupling reactions. This process, which can potentially involve compounds similar to this compound, enables the ortho-coupling of electron-deficient arenes and phenyl acetic acids with organometallic reagents, showcasing the compound's utility in creating complex organic molecules (Wang, Mei, & Yu, 2008).
Perfluoroalkylation of Heteroaryl Bromides
The attachment of perfluoroalkyl groups to organic compounds is a key objective in synthetic chemistry, given their utility in pharmaceuticals and agrochemicals. Research involving the perfluoroalkylation of heteroaryl bromides with perfluoroalkyl copper reagents suggests that compounds like this compound could be valuable for introducing fluoroalkyl groups into heteroarenes, offering new pathways for the synthesis of fluoroalkylated organic compounds with potential applications in various industries (Mormino, Fier, & Hartwig, 2014).
Dehydrative Condensation Catalysis
The catalytic potential of compounds structurally related to this compound has been demonstrated in the dehydrative amidation between carboxylic acids and amines. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid, which shares functional similarities, has shown high effectiveness as a catalyst for such reactions, indicating the broader applicability of related compounds in facilitating bond formation in organic synthesis (Wang, Lu, & Ishihara, 2018).
Properties
IUPAC Name |
2,2-difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-8(11,7(15)16)5-3-1-2-4-6(5)9(12,13)14/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGYJZCVWVRSGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343107-31-2 | |
Record name | 2,2-difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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